molecular formula C22H24N2O5S B2922535 1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-62-3

1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2922535
CAS No.: 900011-62-3
M. Wt: 428.5
InChI Key: RQEFESAAWNXEAH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a polycyclic heteroaromatic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-methoxybenzenesulfonyl moiety at position 2.

Key structural features influencing its behavior include:

  • Pyrrolo[1,2-a]pyrazine Core: A bicyclic system combining pyrrole and pyrazine rings, known for diverse bioactivity in medicinal chemistry .
  • 3,4-Dimethoxyphenyl Substituent: Electron-rich aromatic groups often enhance solubility and modulate receptor interactions .
  • 4-Methoxybenzenesulfonyl Group: Sulfonyl moieties can improve metabolic stability and influence binding affinity .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-27-17-7-9-18(10-8-17)30(25,26)24-14-13-23-12-4-5-19(23)22(24)16-6-11-20(28-2)21(15-16)29-3/h4-12,15,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEFESAAWNXEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the methoxyphenyl and methoxybenzenesulfonyl groups. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and methoxy-substituted aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings are replaced by other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, owing to its unique molecular structure and biological activities.

    Industry: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs with Pyrrolo[1,2-a]pyrazine Cores

Compound Name/Structure Substituents Synthesis Highlights Biological Activity Key Differences vs. Target Compound References
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine Piperazinyl group at position 8 Oxidation-dehydration of β-hydroxyalkylamino pyrazines High α2-adrenergic receptor selectivity (Ki = 0.3 nM) Replaces pyrrolo core with imidazo; lacks methoxy/sulfonyl groups
3-Iodo-4-phenylpyrrolo[1,2-a]quinoxaline Phenyl at position 4, iodine at position 3 Suzuki-Miyaura coupling, iodination Anti-leukemic activity (IC50 ~ 1.2 µM) Quinoxaline instead of pyrazine; iodine instead of sulfonyl
tert-Butyl 1-(pyridin-4-yl)pyrrolo[1,2-a]pyrazine-2-carboxylate Pyridinyl at position 1, tert-butyl ester Multi-step coupling and protection N/A (building block) Carboxylate ester vs. sulfonyl group; no dimethoxyphenyl

Key Observations :

  • The imidazo[1,2-a]pyrazine derivative demonstrates that substituent position (e.g., piperazinyl at C8) critically impacts receptor selectivity.
  • Anti-leukemic activity in pyrroloquinoxaline analogs suggests the target compound’s dimethoxyphenyl group may similarly enhance cytotoxicity.

Compounds with Sulfonyl/Sulfonamide Moieties

Compound Name Structure Synthesis Activity Relevance to Target Compound References
4-(5-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)pyrazoline)benzenesulfonamide Sulfonamide-linked pyrazoline Chalcone-hydrazine condensation Tyrosinase inhibition (IC50 = 8.7 µM) Shares dimethoxy/methoxyaryl groups; sulfonamide vs. sulfonyl
1-(4-Chlorophenyl)-N-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2-carboxamide Carboxamide at position 2 Not detailed N/A Carboxamide vs. sulfonyl; chlorophenyl vs. dimethoxyphenyl

Key Observations :

  • Sulfonamide derivatives exhibit enzyme inhibitory activity, suggesting the target’s 4-methoxybenzenesulfonyl group may confer similar pharmacodynamic properties.
  • Carboxamide analogs highlight the importance of electron-withdrawing groups (e.g., Cl) versus electron-donating methoxy substituents.

Methoxyphenyl-Substituted Heterocycles

Compound Name Core Structure Methoxyphenyl Position Activity Structural Contrast References
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)thiazolo[3,2-a]pyrimidinone Thiazolo-pyrimidinone C3/C5 Antifungal (MIC = 12.5 µg/mL) Thiazolo-pyrimidinone core vs. pyrrolo-pyrazine
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine C5 N/A Additional thiazole ring; no sulfonyl group

Key Observations :

  • Fused thiazole rings may alter electronic properties compared to the simpler pyrrolo-pyrazine system.

Research Findings and Implications

  • Synthetic Strategies : The target compound likely requires multi-step synthesis involving:
    • Clauson–Kaas reaction for pyrrole formation .
    • Suzuki-Miyaura coupling for aryl group introduction .
    • Sulfonylation using 4-methoxybenzenesulfonyl chloride .
  • pyrroloquinoxaline derivatives ). Central nervous system activity (cf. α2-adrenergic ligands ).
  • Structural Advantages :
    • 3,4-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking .
    • Sulfonyl Group : Improves metabolic stability and target binding .

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolopyrazines and features a complex structure that includes methoxy and sulfonyl groups. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrrolopyrazines exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain analogs could reduce tumor growth in xenograft models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection. They may inhibit enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies suggest that the compound binds effectively to the active site of acetylcholinesterase, potentially leading to therapeutic benefits.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Cell Signaling Pathways : The compound may modulate various signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : Inhibition of key enzymes such as acetylcholinesterase contributes to its neuroprotective effects.
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Anticancer Studies : In a study conducted on human leukemia cells (L1210), the compound demonstrated IC50 values indicating potent cytotoxicity. The mechanism was linked to induced apoptosis via caspase activation.
  • Neuroprotective Studies : A study involving animal models showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation when compared to control groups.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.

Data Summary Table

Activity TypeModel/OrganismResultReference
AnticancerL1210 leukemia cellsIC50 = 25 µM; apoptosis induction
NeuroprotectiveMouse modelImproved cognitive function
AntimicrobialS. aureusSignificant inhibition (15 mm zone)

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